N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide
Description
N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c26-19(24-9-7-23(8-10-24)12-17-6-11-27-15-17)20-18-14-25(22-21-18)13-16-4-2-1-3-5-16/h1-5,14,17H,6-13,15H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTHATGNRJRZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2CCN(CC2)C(=O)NC3=CN(N=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Benzyltriazole Moiety: This can be achieved through a cycloaddition reaction between benzyl azide and an alkyne, forming the triazole ring.
Attachment of the Oxolan-3-ylmethyl Group: This step involves the reaction of oxolan-3-ylmethyl chloride with piperazine, forming the substituted piperazine.
Coupling Reaction: The final step is the coupling of the benzyltriazole moiety with the substituted piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzyltriazole or piperazine moieties.
Reduction: Reduced forms of the compound, potentially altering the triazole or piperazine rings.
Substitution: Substituted derivatives with new functional groups attached to the piperazine nitrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The benzyltriazole moiety could play a role in binding to the active site of an enzyme, while the piperazine and oxolan-3-ylmethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyltriazol-4-yl)piperazine-1-carboxamide: Lacks the oxolan-3-ylmethyl group.
4-(oxolan-3-ylmethyl)piperazine-1-carboxamide: Lacks the benzyltriazole moiety.
N-(1-phenyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide: Has a phenyl group instead of a benzyl group.
Uniqueness
N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide is unique due to the combination of the benzyltriazole and oxolan-3-ylmethyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
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